6-Chloro-2-phenylquinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO2 . It has a molecular weight of 283.71 g/mol .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-phenylquinoline-4-carboxylic acid is1S/C16H10ClNO2/c17-11-6-7-14-12 (8-11)13 (16 (19)20)9-15 (18-14)10-4-2-1-3-5-10/h1-9H, (H,19,20)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Chloro-2-phenylquinoline-4-carboxylic acid is a solid at room temperature .Scientific Research Applications
Novel Synthesis Methods : A study describes a novel synthesis method for producing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, which are structurally similar to 6-Chloro-2-phenylquinoline-4-carboxylic acid, demonstrating advancements in synthetic techniques (Raveglia et al., 1997).
Antimicrobial Properties : A research paper highlights the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives and their significant in vitro antimicrobial activity against a broad spectrum of microorganisms, indicating potential applications in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
Coordination Chemistry and Fluorescence : Studies have explored the synthesis of cadmium complexes using 2-phenylquinoline-4-carboxylic acid and its derivatives, leading to compounds with interesting structural features and fluorescence properties, which could be relevant in materials science (Zha, Li, & Bing, 2011).
Marine Drugs and Antitumor Properties : Research on 4H-Chromene-2-carboxylic acid esters, related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, suggests their potential use in studying the structural-activity relationship of antitumor antibiotics derived from marine sources (Li et al., 2013).
Antitubercular Activity : A series of compounds synthesized from a derivative of 6-Chloro-2-phenylquinoline-4-carboxylic acid showed promising antitubercular activity, indicating potential applications in tuberculosis treatment (Marvadi et al., 2020).
Cytotoxic Evaluation for Cancer Treatment : Certain derivatives of 2-phenylquinoline, closely related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have been evaluated for their cytotoxic effects on cancer cells, suggesting their potential in cancer therapy (Zhao et al., 2005).
Antioxidant and Anti-Diabetic Agents : Novel chloroquinoline derivatives, including those related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have shown promising antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).
Antimalarial and Antileishmanial Activities : Substituted 2-phenylquinoline-4-carboxylic acids, analogous to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have demonstrated potential antiparasitic activities, particularly against malaria and leishmaniasis (Muscia et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVKXDNFUTEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285519 | |
Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
6633-62-1 | |
Record name | NSC42124 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.